

A Technical Guide to Bromo-Nitro-Imidazole Compounds: Synthesis, Activity, and Mechanisms

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *2-(4-bromophenyl)-1H-imidazole*

Cat. No.: *B070455*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

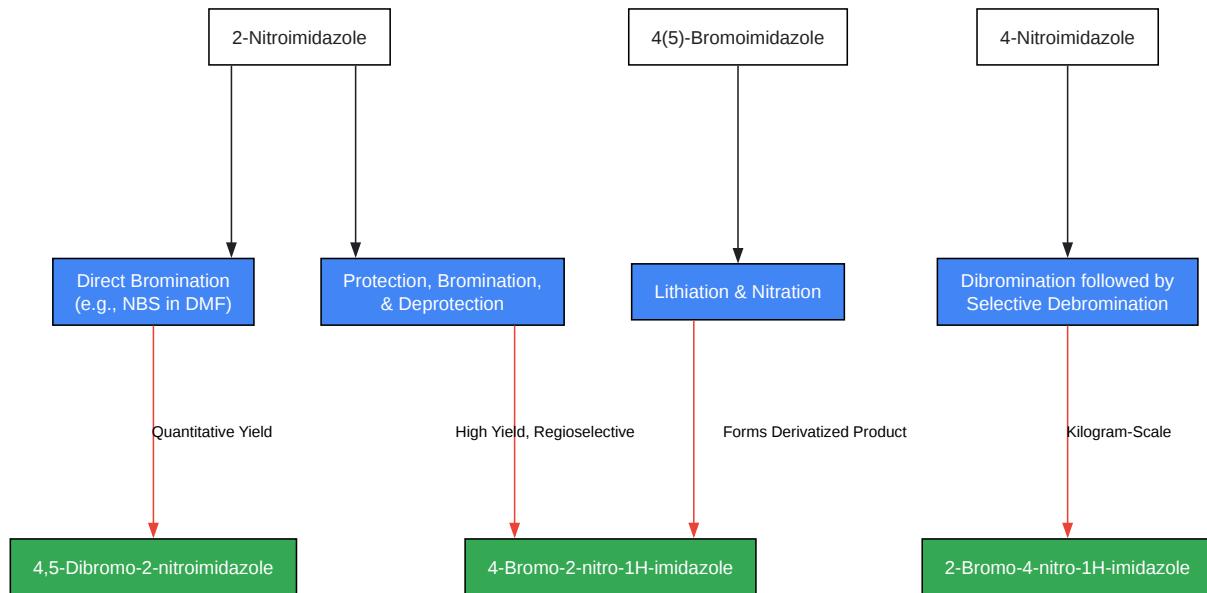
This technical guide offers a comprehensive overview of bromo-nitro-imidazole compounds, a class of molecules holding significant promise in medicinal chemistry. These compounds are of particular interest due to their broad-spectrum biological activities, including potent antimicrobial and anticancer properties. This document details their synthesis, chemical characteristics, biological activities with quantitative data, and the core mechanisms of action, providing a foundational resource for professionals in the field of drug discovery and development.

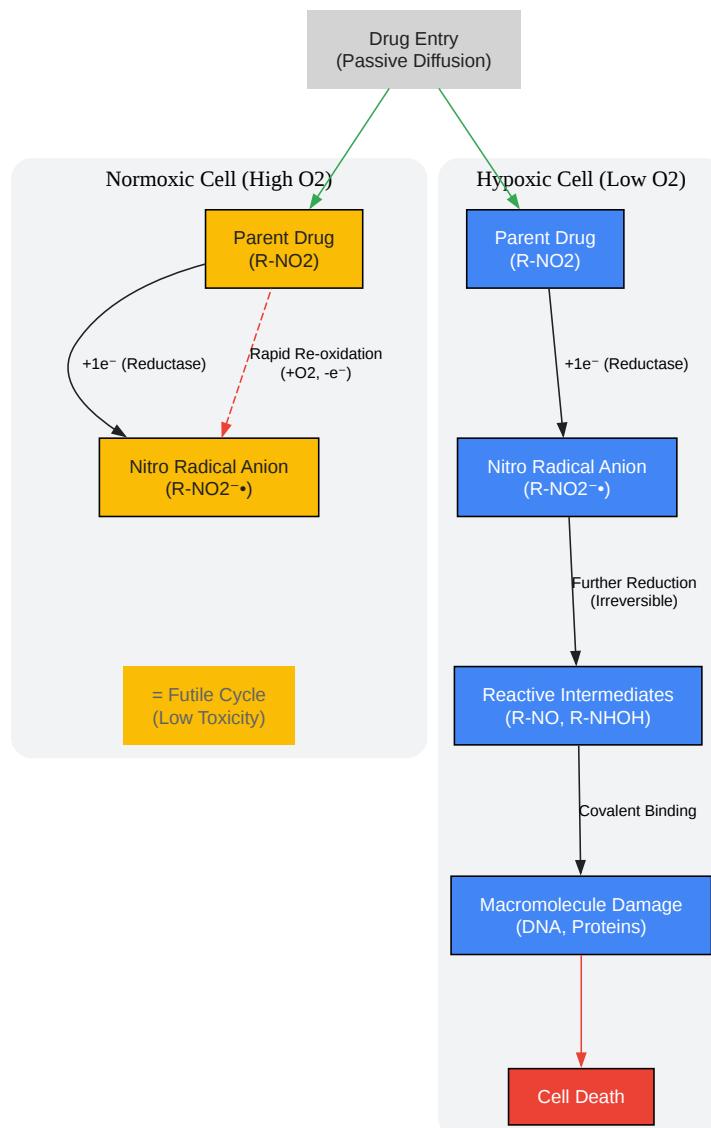
Chemical and Physical Properties

Bromo-nitro-imidazole compounds are heterocyclic organic molecules characterized by an imidazole ring substituted with at least one bromine atom and one nitro group. The relative positions of these substituents significantly influence the compound's chemical reactivity and biological efficacy. The nitro group, being strongly electron-withdrawing, and the bromine atom, a halogen, are key to the unique electronic properties that drive their mechanism of action.

Below is a summary of the key properties for several common bromo-nitro-imidazole isomers.

Property	2-Bromo-4-nitro-1H-imidazole	4-Bromo-2-nitro-1H-imidazole	4-Bromo-5-nitro-1H-imidazole
CAS Number	65902-59-2[1]	121816-84-0[2]	6963-65-1[3]
Molecular Formula	C ₃ H ₂ BrN ₃ O ₂ [1]	C ₃ H ₂ BrN ₃ O ₂ [2]	C ₃ H ₂ BrN ₃ O ₂
Molecular Weight	191.97 g/mol [1]	191.97 g/mol [2]	191.97 g/mol [3]
IUPAC Name	2-bromo-5-nitro-1H-imidazole[1]	5-bromo-2-nitro-1H-imidazole[2]	4-bromo-5-nitro-1H-imidazole[3]
Physical Form	Solid	-	-
Storage Temp.	Room temperature, sealed in dry, dark place	-	-


Synthesis and Experimental Protocols


The synthesis of bromo-nitro-imidazoles can be challenging due to the directing effects of the substituents on the imidazole ring. Several strategies have been developed to achieve regioselective synthesis of the desired isomers.

Key Synthetic Strategies

- Direct Bromination of Nitroimidazoles: This is a common approach, often utilizing N-bromosuccinimide (NBS) as the brominating agent. However, this method can lead to multiple brominations, yielding di- or tri-brominated products. For instance, direct bromination of 2-nitroimidazole with two equivalents of NBS yields 4,5-dibromo-2-nitroimidazole quantitatively.[4][5]
- Nitration of Bromoimidazoles: The regioselective introduction of a nitro group onto a pre-existing bromo-imidazole scaffold is another route. This often involves treating a protected bromo-imidazole with a nitrating agent.[4]
- Multi-Step Synthesis with Protecting Groups: To overcome issues with regioselectivity and reactivity, multi-step syntheses employing protecting groups are frequently used. This allows for controlled, sequential introduction of the bromo and nitro functionalities.[6]

- Dibromination and Selective Debromination: An efficient, large-scale method involves the dibromination of a nitroimidazole followed by a selective debromination step to yield the desired mono-bromo product.[7][8]

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Bromo-4-nitroimidazole | C₃H₂BrN₃O₂ | CID 47754 - PubChem
[pubchem.ncbi.nlm.nih.gov]

- 2. 4-Bromo-2-nitro-1H-imidazole | C3H2BrN3O2 | CID 14358387 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 3. 4-Bromo-5-nitro-1H-imidazole | C3H2BrN3O2 | CID 135408628 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis and reactions of brominated 2-nitroimidazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis and reactions of brominated 2-nitroimidazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. CN111646945A - Synthetic method of 4-bromo-2-nitro-1H-imidazole - Google Patents
[patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. gov.uk [gov.uk]
- To cite this document: BenchChem. [A Technical Guide to Bromo-Nitro-Imidazole Compounds: Synthesis, Activity, and Mechanisms]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b070455#preliminary-research-on-bromo-nitro-imidazole-compounds>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com